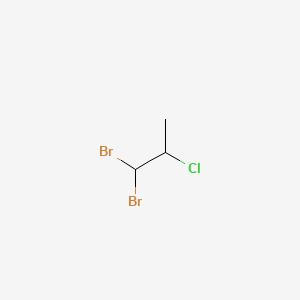

1,1-Dibromo-2-chloropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dibromo-2-chloropropane is an organic compound with the molecular formula C3H5Br2Cl. It is a dense, colorless liquid that is not found naturally in the environment but is synthesized for various industrial and research purposes. This compound is known for its applications in organic synthesis and as an intermediate in the production of other chemicals.

Méthodes De Préparation

1,1-Dibromo-2-chloropropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloropropane. The reaction typically requires the presence of a catalyst such as iron powder and is carried out at elevated temperatures. The process involves the addition of bromine to 2-chloropropane, resulting in the formation of this compound .

Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

1,1-Dibromo-2-chloropropane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-chloropropanol.

Reduction: Reduction reactions can convert this compound to 2-chloropropane by removing the bromine atoms.

Oxidation: Oxidation reactions can lead to the formation of more oxidized products, although specific conditions and reagents are required for such transformations.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,1-Dibromo-2-chloropropane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,1-Dibromo-2-chloropropane involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to mutations and other cellular effects. The compound’s reactivity is primarily due to the presence of the bromine and chlorine atoms, which can undergo nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

1,1-Dibromo-2-chloropropane can be compared with other halogenated propanes, such as:

1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane but differs in the position of the halogen atoms.

1,2-Dibromoethane: Another related compound, used historically as an anti-knock agent in leaded fuels.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.

Activité Biologique

1,1-Dibromo-2-chloropropane (DBCP) is a halogenated organic compound with significant biological activity that has been studied primarily for its toxicological effects. This article provides an overview of the biological activity of DBCP, including its mechanisms of action, toxicokinetics, and case studies highlighting its impact on human health and animal models.

- Chemical Formula: C3H5Br2Cl

- Molecular Weight: 201.39 g/mol

- Appearance: Colorless liquid with a sharp odor

DBCP exerts its biological effects primarily through metabolic activation and subsequent interaction with cellular macromolecules. The predominant metabolic pathway involves cytochrome P450 enzymes, which convert DBCP into reactive intermediates. These intermediates can form covalent bonds with DNA and proteins, leading to cellular dysfunction and toxicity.

Metabolism Pathway

- Absorption: DBCP is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via inhalation and dermal routes.

- Distribution: Once absorbed, it is widely distributed in tissues, with a tendency to accumulate in fat.

- Metabolism: The primary metabolic pathway includes oxidation to form epoxide intermediates, which can undergo hydrolysis or conjugation with glutathione.

- Excretion: Most metabolites are excreted through urine, with lesser amounts eliminated in feces or exhaled air.

Sensitive Targets

Research indicates that the following systems are particularly sensitive to DBCP toxicity:

- Respiratory System: Inhalation exposure can lead to inflammatory changes in the nasal cavity and bronchi.

- Gastrointestinal System: Oral exposure has been associated with inflammatory and degenerative effects in the gastrointestinal tract.

- Renal System: Both inhalation and oral exposure result in nephritis, necrosis, and other renal impairments.

- Reproductive System: Male reproductive toxicity includes azoospermia and testicular atrophy.

Animal Studies

-

Inhalation Studies:

- Groups of male and female Fischer 344 rats exposed to DBCP showed significant respiratory distress and increased mortality rates at higher concentrations (Torkelson et al., 1961).

- A study found that exposure led to testicular damage characterized by germ cell depletion (ATSDR, 2002).

-

Liver Tumor Induction:

- In a study involving fish, DBCP exposure resulted in a high incidence of liver tumors compared to control groups, indicating its potential as a carcinogen (Belitsky et al., 1994).

Human Studies

Occupational exposure studies have revealed associations between DBCP exposure and various health issues:

- Increased incidence of respiratory cancers among workers exposed during production processes.

- Reproductive health issues including low sperm counts among male workers exposed to DBCP.

Data Table: Summary of Toxicological Effects

Propriétés

Numéro CAS |

55162-35-1 |

|---|---|

Formule moléculaire |

C3H5Br2Cl |

Poids moléculaire |

236.33 g/mol |

Nom IUPAC |

1,1-dibromo-2-chloropropane |

InChI |

InChI=1S/C3H5Br2Cl/c1-2(6)3(4)5/h2-3H,1H3 |

Clé InChI |

SDNGBLYQMOYWPK-UHFFFAOYSA-N |

SMILES canonique |

CC(C(Br)Br)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.